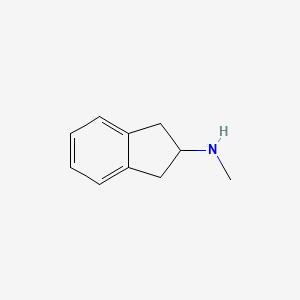

N-methyl-2,3-dihydro-1H-inden-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWZQUCTTOBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010100 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24445-44-1 | |

| Record name | NM-2-AI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLINDAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI): A Technical Guide on the Mechanism of Action

Introduction

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI), also known as N-methyl-2-aminoindane, is a psychoactive substance belonging to the 2-aminoindane class of compounds.[1][2] Structurally, it is a rigid analogue of methamphetamine and the N-methylated derivative of 2-aminoindane (2-AI).[1][2][3] As a member of the aminoindane family, which has been explored for biological effects since the 1980s, NM-2-AI has appeared on the new psychoactive substances (NPS) market, sold online as a research chemical or designer drug.[4][5] While data remains limited, in vitro and in vivo studies have begun to elucidate its complex pharmacological profile. This document provides a detailed technical overview of the mechanism of action of NM-2-AI, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Primary Mechanism and Receptor Interactions

The primary mechanism of action for NM-2-AI is as a selective norepinephrine (B1679862) releasing agent and reuptake inhibitor.[1] Unlike its parent compound 2-AI, which is a substrate for both the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT), NM-2-AI demonstrates high selectivity for the norepinephrine system.[1][6][7][8] In vitro studies show that it does not induce the release of dopamine or serotonin (B10506), even at high concentrations (100 μM).[1]

Beyond its primary action on the NET, NM-2-AI exhibits a complex polypharmacology, interacting with several other receptor systems. It functions as an agonist at the trace amine-associated receptor 1 (TAAR1) and the alpha-2A (α2A) adrenergic receptor.[1] Additionally, it shows binding affinity for the 5-HT1A and 5-HT2A serotonin receptors.[1] This multifaceted receptor profile suggests a more nuanced physiological effect than a simple stimulant.

In vivo studies in mice indicate that the primary active metabolite of NM-2-AI is 2-aminoindane (2-AI), which itself has stimulant properties.[3][9][10] This metabolic conversion is a critical aspect of its overall pharmacological activity following administration.

Quantitative Pharmacological Data

The following table summarizes the known in vitro binding affinities and functional potencies of this compound at various molecular targets.

| Target | Parameter | Value (μM) | Reference |

| Norepinephrine Transporter (NET) | IC₅₀ | 2.4 | [1] |

| Alpha-2A Adrenergic Receptor (α₂ₐ) | Kᵢ | 0.49 | [1] |

| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ | 3.3 | [1] |

| 5-HT1A Receptor | Kᵢ | 3.6 | [1] |

| 5-HT2A Receptor | Kᵢ | 5.4 | [1] |

| Dopamine Transporter (DAT) | Release | Inactive | [1] |

| Serotonin Transporter (SERT) | Release | Inactive | [1] |

Signaling Pathways and Molecular Interactions

The interaction of NM-2-AI with monoamine transporters and other receptors initiates a cascade of downstream signaling events. The following diagrams illustrate these key interactions.

Experimental Protocols

The quantitative data presented were generated using established in vitro pharmacological assays. Below are detailed methodologies representative of those used to characterize compounds like NM-2-AI.

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the reuptake of a monoamine neurotransmitter from the extracellular space.

-

Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells are stably transfected with the DNA sequence for the human norepinephrine transporter (hNET). Cells are cultured in appropriate media until they reach confluence.

-

Assay Preparation: Cells are harvested and plated into 96-well microplates. They are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of NM-2-AI or a reference inhibitor (e.g., desipramine).

-

Substrate Addition: A radiolabeled substrate, such as [³H]norepinephrine, is added to each well at a concentration near its Kₘ value for the transporter. The incubation proceeds for a short period (e.g., 10 minutes) at 37°C.

-

Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate. A lysis buffer is then added to disrupt the cells.

-

Quantification: The lysate is transferred to a scintillation vial with a scintillation cocktail. The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The results are expressed as a percentage of inhibition relative to control wells (no inhibitor). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the efflux of monoamines from cells, a hallmark of releasing agents.

-

Cell Culture and Preparation: As with the uptake assay, HEK 293 cells expressing the relevant human monoamine transporter (e.g., hNET) are used.

-

Loading: Cells are pre-loaded by incubating them with a radiolabeled monoamine (e.g., [³H]norepinephrine) for 30-60 minutes at 37°C.

-

Washing: The cells are washed multiple times with buffer to remove any extracellular radiolabel.

-

Induction of Release: A buffer containing various concentrations of NM-2-AI is added to the cells and incubated for 30 minutes at 37°C. A known releasing agent (e.g., amphetamine) is used as a positive control.

-

Quantification: The supernatant (containing released radiolabel) is collected and measured via scintillation counting. The remaining radioactivity in the cells is also measured after lysis.

-

Data Analysis: Release is calculated as the percentage of total radioactivity that was released into the supernatant. EC₅₀ values are calculated from the concentration-response curves.

Receptor Binding Assay

This protocol determines the affinity (Kᵢ) of a compound for a specific receptor through competitive displacement of a known radioligand.

-

Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the target receptor (e.g., α2A-adrenergic receptor). This is typically achieved through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]RX821002 for α2A receptors) at a concentration near its Kₔ value.

-

Competition: A range of concentrations of the unlabeled test compound (NM-2-AI) is added to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter, which traps the membranes.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC₅₀ is determined, and the Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Metabolism

The metabolic fate of NM-2-AI is a crucial component of its overall activity profile. In vivo studies in rats and mice have identified N-demethylation as a key metabolic pathway, yielding the active metabolite 2-aminoindane (2-AI).[9][10][11] This is significant because 2-AI is a known monoamine releasing agent with activity at both NET and DAT.[7] Therefore, the in vivo effects of NM-2-AI are likely a composite of the actions of the parent compound and its primary metabolite.

Conclusion

This compound is a pharmacologically complex agent whose primary mechanism of action is the selective inhibition of norepinephrine reuptake and promotion of norepinephrine release.[1] Its activity is further modulated by interactions with α2A-adrenergic, TAAR1, and serotonin receptors. The in vivo biotransformation of NM-2-AI to its active metabolite, 2-aminoindane, adds another layer of complexity, resulting in a pharmacological profile that is a combination of both compounds. This technical overview, based on available scientific literature, provides a foundational understanding of NM-2-AI's mechanism of action for further research and development.

References

- 1. NM-2-AI - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. Details for Aminoindanes [unodc.org]

- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 8. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market | Semantic Scholar [semanticscholar.org]

- 10. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market | MDPI [mdpi.com]

- 11. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile and Effects of NM-2-AI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile and effects of N-methyl-2-aminoindane (NM-2-AI), a synthetic stimulant of the 2-aminoindane class. The information is compiled from preclinical in vitro and in vivo studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Pharmacological Profile

NM-2-AI, a rigid analog of methamphetamine, primarily acts as a selective norepinephrine (B1679862) reuptake inhibitor and releasing agent.[1] Unlike many stimulants, it does not induce the release of serotonin (B10506) or dopamine (B1211576), even at high concentrations.[1] Its pharmacological activity extends to several monoamine receptors, indicating a complex mechanism of action.[1]

In Vitro Pharmacodynamics

The in vitro activity of NM-2-AI has been characterized through receptor binding and functional assays. The compound exhibits a notable affinity for the norepinephrine transporter (NET) and acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and the alpha-2A (α2A) adrenergic receptor. It also serves as a binding agent at serotonin 5-HT1A and 5-HT2A receptors.[1]

Table 1: In Vitro Receptor Binding and Functional Activity of NM-2-AI

| Target | Assay Type | Value | Units | Reference |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 2.4 | µM (IC₅₀) | [1] |

| Norepinephrine Transporter (NET) | Releasing Activity | >10 | µM (EC₅₀) | [2][3] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | >10 | µM (IC₅₀) | [2][3] |

| Serotonin Transporter (SERT) | Reuptake Inhibition | >10 | µM (IC₅₀) | [2][3] |

| TAAR1 | Agonist Activity | 3.3 | µM (EC₅₀) | [1] |

| α2A-Adrenergic Receptor | Binding Affinity | 0.49 | µM (Kᵢ) | [1] |

| 5-HT1A Receptor | Binding Affinity | 3.6 | µM (Kᵢ) | [1] |

| 5-HT2A Receptor | Binding Affinity | 5.4 | µM (Kᵢ) | [1] |

Metabolism and Pharmacokinetics

In vivo studies in mice have identified 2-aminoindane (2-AI) as the main active metabolite of NM-2-AI.[4][5][6][7] Following intraperitoneal administration in mice, NM-2-AI reaches its maximum plasma concentration (Cmax) within 30 minutes.[4] The concentration of the parent compound then declines, while the metabolite-to-parent drug ratio increases over time.[4]

Table 2: Pharmacokinetic Parameters of NM-2-AI and 2-AI in Mice Blood (10 mg/kg, i.p.)

| Time Point | NM-2-AI Concentration (µg/mL) | 2-AI Concentration (ng/mL) |

| 30 min | 2.7 (average) | 71 |

| 120 min | 1.7 | 57 |

| 240 min | 0.71 | 37 |

| 300 min | 0.45 | 20 |

Data extracted from Tirri et al., 2023.[4]

In Vivo Effects

Preclinical studies in mice have revealed a range of behavioral and physiological effects following the administration of NM-2-AI. These effects appear to be dose-dependent and suggest a complex interplay between its various pharmacological targets.

Sensory and Motor Effects

NM-2-AI administration in mice leads to significant alterations in sensory and motor functions.[5][6][7]

-

Visual Impairment: Dose-dependent reduction in visual placing and object recognition responses.[8]

-

Motor Activity: A biphasic effect on mobility is observed, with an initial decrease in exploratory activity at all doses, followed by a delayed stimulant effect at higher doses.[4]

-

Muscle Strength: A dose-dependent inhibition of skeletal muscle strength.[4]

-

Sensorimotor Gating: Disruption of prepulse inhibition (PPI), suggesting a mild hallucinogenic potential.[4][5][6][7]

Physiological Effects

-

Body Temperature: No significant change in core body temperature at lower doses, but a significant reduction at a high dose (100 mg/kg).[4]

-

Nociception: Increased mechanical analgesia, as demonstrated by the tail pinch test.[7]

Signaling Pathways

The diverse pharmacological profile of NM-2-AI suggests the involvement of multiple intracellular signaling cascades.

Norepinephrine Transporter (NET) Inhibition and Release

By inhibiting NET and promoting norepinephrine (NE) release, NM-2-AI increases synaptic concentrations of NE. This leads to enhanced noradrenergic signaling, which is associated with stimulant effects such as increased wakefulness and focus.

TAAR1 Agonism

As a TAAR1 agonist, NM-2-AI can activate downstream signaling cascades, including the Gs-protein/adenylyl cyclase/cAMP pathway and the Gq-protein/phospholipase C pathway. TAAR1 activation is known to modulate dopamine and serotonin neurotransmission.

α2A-Adrenergic Receptor Agonism

Activation of α2A-adrenergic receptors, which are coupled to Gi proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can have a modulatory effect on neuronal excitability.

Experimental Protocols

In Vitro Assays

The in vitro pharmacological profile of NM-2-AI was determined using transfected human embryonic kidney (HEK) 293 cells expressing the respective transporters or receptors.

-

Monoamine Transporter Assays:

-

Reuptake Inhibition: Assessed by measuring the inhibition of the uptake of radiolabeled substrates ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) in HEK 293 cells stably expressing the human norepinephrine, dopamine, or serotonin transporters, respectively.

-

Releaser Activity: Determined by measuring the release of preloaded radiolabeled monoamines from the transfected cells upon exposure to NM-2-AI.

-

-

Receptor Binding and Functional Assays:

-

Radioligand Binding Assays: Performed using cell membranes from HEK 293 cells expressing the target receptors (α2A-adrenergic, 5-HT1A, 5-HT2A) and specific radioligands to determine the binding affinity (Ki) of NM-2-AI.

-

Functional Assays: TAAR1 agonism was assessed by measuring cAMP production in cells co-transfected with the receptor and a cAMP-responsive reporter gene.

-

In Vivo Studies in Mice

The in vivo effects of NM-2-AI were investigated in male ICR (CD-1®) mice following intraperitoneal (i.p.) administration of various doses (1, 10, 30, and 100 mg/kg).[5][6][7] A battery of behavioral and physiological tests was conducted to assess the compound's effects.

-

Animals: Male ICR (CD-1®) mice, weighing approximately 30–35 g, were used.[7]

-

Drug Administration: NM-2-AI was dissolved in saline and administered via intraperitoneal injection.

-

Behavioral and Physiological Tests:

-

Visual Placing and Object Recognition Tests: To assess sensory function.

-

Mobility Test: To measure spontaneous motor activity.

-

Rotarod Test: To evaluate motor coordination.

-

Grip Strength Test: To measure muscle strength.

-

Tail Pinch Test: To assess nociception.

-

Core Body Temperature Measurement: To evaluate physiological changes.

-

Startle/Prepulse Inhibition (PPI) Test: To assess sensorimotor gating.

-

-

Pharmacokinetic Analysis: Blood samples were collected at various time points post-administration to determine the concentrations of NM-2-AI and its metabolite, 2-AI, using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Conclusion

NM-2-AI exhibits a unique pharmacological profile characterized by selective norepinephrine activity combined with interactions at multiple other monoamine receptors. Its in vivo effects are complex, demonstrating a mix of stimulant, sensory-disrupting, and physiological-modulating properties. The data presented in this guide provide a foundational understanding of NM-2-AI's mechanism of action and its physiological consequences, which is essential for further research and development in the field of novel psychoactive substances. The detailed experimental protocols and signaling pathway diagrams offer a framework for future investigations into this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publires.unicatt.it [publires.unicatt.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

N-Methyl-2-Aminoindane (NM-2-AI) Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a rigid analog of methamphetamine and a member of the 2-aminoindane class of compounds.[1] These molecules have garnered interest for their psychoactive properties and as scaffolds in medicinal chemistry. Understanding the structure-activity relationship (SAR) of NM-2-AI and its analogs is crucial for predicting their pharmacological effects, potential therapeutic applications, and abuse liability. This technical guide provides a comprehensive overview of the SAR of NM-2-AI, focusing on its interactions with monoamine transporters.

Core Structure and Modifications

The 2-aminoindane framework represents a cyclized phenethylamine, where the side chain is constrained within an indane ring system. This rigid structure provides a valuable tool for probing the binding pockets of monoamine transporters. The primary points of modification on the 2-aminoindane scaffold that influence its pharmacological profile are:

-

N-Alkylation: Substitution on the amino group, such as the N-methylation in NM-2-AI, significantly impacts potency and selectivity.

-

Ring Substitution: Modifications to the aromatic ring of the indane nucleus can dramatically alter the compound's affinity and efficacy at different monoamine transporters.

Structure-Activity Relationship at Monoamine Transporters

The primary mechanism of action for NM-2-AI and its analogs is their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signaling process. By inhibiting reuptake or inducing neurotransmitter release, 2-aminoindane derivatives can significantly elevate extracellular monoamine levels.

N-Methylation

N-methylation of 2-aminoindane to form NM-2-AI results in a compound that is a selective norepinephrine releasing agent. It shows significantly higher potency for the norepinephrine transporter compared to the dopamine and serotonin transporters. This selectivity for norepinephrine is a key feature of NM-2-AI's pharmacological profile.

Ring Substitutions of the Parent 2-Aminoindane Scaffold

Systematic modifications to the aromatic ring of the parent compound, 2-aminoindane (2-AI), have revealed key SAR trends:

-

Unsubstituted 2-Aminoindane (2-AI): The parent compound, 2-AI, is a selective substrate for NET and DAT, displaying potent releasing actions at these transporters with negligible activity at SERT.

-

Ring Substitution: The addition of substituents to the aromatic ring generally increases the potency at SERT while decreasing activity at DAT and NET.[2]

-

5,6-Methylenedioxy-2-aminoindane (MDAI): This analog is a moderately selective releaser at SERT and NET, with significantly weaker effects on DAT.[2]

-

5-Methoxy-2-aminoindane (MEAI): This compound shows some selectivity for SERT-mediated release.[2]

-

5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective releasing agent for SERT.[2]

-

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for N-methyl-2-aminoindane and related 2-aminoindane analogs at the human dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Uptake Inhibition by N-Methyl-2-Aminoindane and Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| N-Methyl-2-aminoindane (NM-2-AI) | 11,000 ± 2,000 | 480 ± 70 | >10,000 | Luethi et al., 2018 |

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | Halberstadt et al., 2019 |

| MDAI | 1,334 | 117 | 114 | Halberstadt et al., 2019 |

| MEAI | 2,646 | 861 | 134 | Halberstadt et al., 2019 |

| MMAI | >10,000 | 3,101 | 31 | Halberstadt et al., 2019 |

Table 2: Monoamine Release Induction by N-Methyl-2-Aminoindane and Analogs

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| N-Methyl-2-aminoindane (NM-2-AI) | >10,000 | 690 ± 120 | >10,000 | Luethi et al., 2018 |

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | Halberstadt et al., 2019 |

| MDAI | 1,334 | 117 | 114 | Halberstadt et al., 2019 |

| MEAI | 2,646 | 861 | 134 | Halberstadt et al., 2019 |

| MMAI | >10,000 | 3,101 | 31 | Halberstadt et al., 2019 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its binding site on the target protein.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compound (N-methyl-2-aminoindane or analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand for the target, e.g., 10 µM GBR 12909 for DAT).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake/Release Assays

Synaptosomes, which are isolated nerve terminals, are used to measure the functional activity of monoamine transporters.

Objective: To determine the potency of a test compound to either inhibit the reuptake of a radiolabeled monoamine or to induce the release of a pre-loaded radiolabeled monoamine.

Materials:

-

Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Test compound (N-methyl-2-aminoindane or analogs).

-

Assay buffer (e.g., Krebs-bicarbonate buffer).

-

Selective uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR 12909 for DAT).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure for Uptake Inhibition Assay:

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in the assay buffer at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled monoamine.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting and Data Analysis: Quantify the radioactivity and calculate the IC50 value for uptake inhibition.

Procedure for Release Assay:

-

Loading: Incubate the synaptosomes with the radiolabeled monoamine to allow for its uptake and loading into the vesicles.

-

Washing: Wash the synaptosomes to remove extracellular radiolabel.

-

Induction of Release: Resuspend the loaded synaptosomes in fresh buffer and add varying concentrations of the test compound.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Separation: Pellet the synaptosomes by centrifugation.

-

Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomal pellet.

-

Data Analysis: Calculate the percentage of release for each concentration of the test compound and determine the EC50 value.

Visualizations

Signaling Pathway of a Monoamine Releasing Agent

Caption: Mechanism of action for a monoamine releasing agent like NM-2-AI.

Experimental Workflow for In Vitro Pharmacological Profiling

Caption: Workflow for determining the in vitro pharmacological profile of NM-2-AI and its analogs.

Conclusion

The structure-activity relationship of N-methyl-2-aminoindane and its analogs is primarily dictated by substitutions on the amino group and the aromatic ring. N-methylation confers selectivity for the norepinephrine transporter, resulting in a potent norepinephrine releasing agent. In contrast, substitutions on the aromatic ring of the parent 2-aminoindane scaffold can shift the selectivity towards the serotonin transporter. This detailed understanding of the SAR of the 2-aminoindane class of compounds is essential for the rational design of novel molecules with specific pharmacological profiles for potential therapeutic applications and for predicting the effects of new psychoactive substances.

References

N-Methyl-2,3-dihydro-1H-inden-2-amine: A Comprehensive Physicochemical and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2,3-dihydro-1H-inden-2-amine, also known as NM-2-AI or N-methyl-2-aminoindane, is a rigid analogue of methamphetamine and a member of the 2-aminoindane class of compounds.[1] Initially investigated for potential medical applications, including as an anti-Parkinsonian agent, aminoindanes have since been identified as novel psychoactive substances.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and pharmacological activities of this compound, with a focus on its interaction with monoamine transporters.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | NM-2-AI, N-Methyl-2-aminoindane, Methaminoindan | [1][3] |

| Molecular Formula | C₁₀H₁₃N | [1][4] |

| Molar Mass | 147.221 g/mol | [1][4] |

| Melting Point (HCl salt) | 230-233 °C | [1] |

| Boiling Point | Not available | |

| pKa | Not experimentally determined; predicted to be in the range of typical secondary amines. | [5] |

| Solubility (HCl salt) | DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 3 mg/mL; PBS (pH 7.2): 10 mg/mL | [1] |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the reductive amination of 2-indanone (B58226) with methylamine (B109427).[6][7][8] This common and versatile method for amine synthesis involves the formation of an intermediate imine, which is then reduced to the final amine product.[6]

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Reductive Amination of 2-Indanone

The following protocol is a generalized procedure based on established methods for reductive amination.[6][7][8]

Materials:

-

2-Indanone

-

Methylamine (e.g., as a solution in a suitable solvent like methanol (B129727) or as methylamine hydrochloride)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))[8]

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

-

Standard laboratory glassware for reaction, workup, and purification

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-indanone in the chosen anhydrous solvent.

-

Amine Addition: Add a stoichiometric equivalent or a slight excess of methylamine to the solution. If using methylamine hydrochloride, a base (e.g., triethylamine) may be required to liberate the free amine.

-

Imine Formation: If desired, the formation of the imine intermediate can be facilitated by the addition of a catalytic amount of a weak acid and stirring at room temperature for a period of time. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Reduction: To the solution containing the ketone and amine (or the pre-formed imine), add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Sodium cyanoborohydride is a commonly used reagent that is effective at reducing imines in the presence of ketones.[8]

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, the reaction mixture is quenched carefully with water or a dilute acid. The product is then extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by a suitable method, such as column chromatography on silica (B1680970) gel or distillation, to yield the pure this compound. For the hydrochloride salt, the purified freebase can be dissolved in a suitable solvent and treated with a solution of HCl in a solvent like ether or isopropanol (B130326) to precipitate the salt, which is then collected by filtration and dried.

Pharmacological Properties and Signaling Pathways

This compound is pharmacologically active, primarily interacting with the monoamine neurotransmitter systems.[9] It has been identified as a selective norepinephrine (B1679862) releasing agent and also shows affinity for various monoamine receptors.[1]

Interaction with the Norepinephrine Transporter (NET)

The primary mechanism of action for this compound appears to be its interaction with the norepinephrine transporter (NET).[9] By inhibiting the reuptake of norepinephrine from the synaptic cleft, it increases the concentration of this neurotransmitter in the synapse, leading to enhanced noradrenergic signaling.[10]

Caption: Inhibition of norepinephrine reuptake by this compound.

Monoamine Transporter Binding Affinity

The affinity of a compound for a specific transporter is typically determined through radioligand binding assays.[11] In these assays, a radiolabeled ligand with known high affinity for the transporter is incubated with a preparation of cells or membranes expressing the transporter. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Ki).[11]

While specific Ki values for this compound at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET) are not consistently reported across the literature, it is characterized as a selective norepinephrine releasing agent.[1] This suggests a higher affinity for NET compared to DAT and SERT.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human DAT, SERT, or NET (e.g., HEK293 cells).[11]

-

Radioligands:

-

Test compound: this compound.

-

Non-specific binding control (e.g., a high concentration of a known potent inhibitor for each transporter).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a synthetic compound with significant activity at the norepinephrine transporter. Its rigid chemical structure, derived from the 2-aminoindane core, provides a valuable scaffold for structure-activity relationship studies in the development of monoamine reuptake inhibitors. The information presented in this guide on its physicochemical properties, synthesis, and pharmacological profile serves as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation is warranted to fully elucidate its therapeutic potential and toxicological profile.

References

- 1. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) | 10408-85-2 [amp.chemicalbook.com]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. This compound | 24445-44-1 | FN34859 [biosynth.com]

- 5. drughunter.com [drughunter.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on N-methyl-2-aminoindane (NM-2-AI) Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of N-methyl-2-aminoindane (NM-2-AI), a rigid analogue of methamphetamine. The information presented herein is compiled from preclinical research to serve as a foundational resource for further investigation into the pharmacology of this compound.

Core Concepts: Receptor Binding and Functional Assays

The pharmacological profile of a compound is primarily defined by its affinity for and activity at various biological targets. Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor). The test compound is then introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration). From the IC50, the inhibition constant (Ki) can be calculated, which represents the intrinsic binding affinity of the compound for the receptor.

Functional assays , on the other hand, measure the biological response elicited by a compound upon binding to its target. For G protein-coupled receptors (GPCRs), this can involve measuring the production of second messengers like cyclic AMP (cAMP). The concentration of a compound that produces 50% of its maximal effect is termed the EC50 (half-maximal effective concentration).

Quantitative Data Summary

The following tables summarize the in vitro receptor binding and functional data for N-methyl-2-aminoindane.

| Receptor/Transporter | Parameter | Value (μM) | Reference |

| Norepinephrine (B1679862) Transporter (NET) | IC50 | 2.4 | [1] |

| Alpha-2A Adrenergic Receptor | Ki | 0.49 | [1] |

| 5-HT1A Receptor | Ki | 3.6 | [1] |

| 5-HT2A Receptor | Ki | 5.4 | [1] |

| Trace Amine-Associated Receptor 1 (TAAR1) | EC50 | 3.3 | [1] |

Table 1: Receptor Binding and Functional Data for N-methyl-2-aminoindane.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the procedures described in the primary literature.

Radioligand Binding Assays (Alpha-2A, 5-HT1A, 5-HT2A)

Objective: To determine the binding affinity (Ki) of NM-2-AI for the human Alpha-2A adrenergic, 5-HT1A, and 5-HT2A receptors.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human Alpha-2A adrenergic, 5-HT1A, or 5-HT2A receptor.

-

Radioligands:

-

Alpha-2A Adrenergic: [³H]-Rauwolscine

-

5-HT1A: [³H]-8-OH-DPAT

-

5-HT2A: [³H]-Ketanserin

-

-

Reference Compounds (for non-specific binding):

-

Alpha-2A Adrenergic: Phentolamine

-

5-HT1A: Serotonin (B10506) (5-HT)

-

5-HT2A: Spiperone

-

-

Test Compound: N-methyl-2-aminoindane (NM-2-AI)

-

Buffers: Appropriate binding buffers for each receptor assay.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Culture transfected HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the appropriate binding buffer.

-

Determine protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of NM-2-AI.

-

For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the corresponding reference compound.

-

Incubate the plates to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the NM-2-AI concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Norepinephrine Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of NM-2-AI to inhibit norepinephrine uptake by the human norepinephrine transporter (NET).

Materials:

-

Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

Radiolabeled Substrate: [³H]-Norepinephrine.

-

Reference Inhibitor: Desipramine (for determination of non-specific uptake).

-

Test Compound: N-methyl-2-aminoindane (NM-2-AI).

-

Buffers: Krebs-Ringer-HEPES buffer.

-

Instrumentation: Scintillation counter.

Procedure:

-

Cell Culture:

-

Seed HEK293-hNET cells in 96-well plates and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed buffer.

-

Pre-incubate the cells with varying concentrations of NM-2-AI or the reference inhibitor for a short period.

-

Initiate uptake by adding a fixed concentration of [³H]-norepinephrine to each well.

-

Allow uptake to proceed for a defined time at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Quantification and Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of [³H]-norepinephrine uptake for each concentration of NM-2-AI relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the NM-2-AI concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

TAAR1 Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of NM-2-AI as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).

Materials:

-

Cell Line: HEK293 cells expressing human TAAR1.

-

Test Compound: N-methyl-2-aminoindane (NM-2-AI).

-

Reagents: cAMP assay kit (e.g., HTRF or LANCE).

-

Instrumentation: Plate reader compatible with the chosen cAMP assay technology.

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-hTAAR1 cells and seed them into 96- or 384-well plates.

-

-

cAMP Assay:

-

On the day of the assay, replace the culture medium with stimulation buffer.

-

Add varying concentrations of NM-2-AI to the wells.

-

Incubate the plate at room temperature for a specified time to allow for cAMP production.

-

Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

-

-

Quantification and Data Analysis:

-

Measure the signal (e.g., fluorescence ratio) using a plate reader.

-

Convert the signal to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the NM-2-AI concentration.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

-

Conclusion

N-methyl-2-aminoindane exhibits a distinct pharmacological profile characterized by its potent interaction with the norepinephrine transporter and the alpha-2A adrenergic receptor. It also displays moderate affinity for serotonin 5-HT1A and 5-HT2A receptors and functions as an agonist at the TAAR1 receptor. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study of NM-2-AI and related compounds. Further investigation is warranted to fully elucidate the in vivo consequences of this in vitro pharmacological profile.

References

In Vitro Characterization of NM-2-AI as a Norepinephrine Releasing Agent: A Technical Guide

Disclaimer: The compound "NM-2-AI" is not found in publicly available scientific literature. The following guide is a representative example based on the characterization of known norepinephrine (B1679862) releasing agents and should be adapted with actual experimental data.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter involved in regulating a wide array of physiological and cognitive processes, including attention, arousal, and the "fight-or-flight" response. The synaptic concentration of NE is primarily regulated by the norepinephrine transporter (NET), which reabsorbs released NE back into the presynaptic neuron. Molecules that act as norepinephrine releasing agents (NRAs) are typically substrates for the NET. They are transported into the neuron, leading to a non-exocytotic, transporter-mediated reversal of NE flow into the synapse. This guide details the in vitro methodologies and presents hypothetical data for the characterization of NM-2-AI as a potent and selective NRA.

Quantitative Pharmacological Profile

The in vitro pharmacological profile of NM-2-AI was determined through a series of assays to quantify its affinity for and functional interaction with the human norepinephrine transporter (hNET).

Table 1: Transporter Binding Affinities of NM-2-AI

| Transporter | Radioligand | Kᵢ (nM) |

| hNET | [³H]Nisoxetine | 15.8 |

| hDAT | [³H]WIN 35,428 | 347.2 |

| hSERT | [³H]Citalopram | > 10,000 |

Kᵢ values represent the mean from three independent experiments.

Table 2: Functional Potency of NM-2-AI at Monoamine Transporters

| Transporter | Assay Type | EC₅₀ / IC₅₀ (nM) |

| hNET | NE Release | 25.4 |

| hNET | NE Uptake Inhibition | 18.1 |

| hDAT | DA Uptake Inhibition | 412.5 |

| hSERT | 5-HT Uptake Inhibition | > 10,000 |

EC₅₀ (release) and IC₅₀ (uptake inhibition) values represent the mean from three independent experiments.

Experimental Protocols

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Kᵢ) of NM-2-AI at the human norepinephrine (hNET), dopamine (B1211576) (hDAT), and serotonin (B10506) (hSERT) transporters.

-

Cell Lines: HEK293 cells stably expressing hNET, hDAT, or hSERT were used.

-

Membrane Preparation: Cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation. Protein concentration was determined using a BCA assay.

-

Assay Conditions:

-

hNET: Membranes were incubated with the radioligand [³H]Nisoxetine in the presence of varying concentrations of NM-2-AI. Non-specific binding was determined using desipramine.

-

hDAT: Membranes were incubated with [³H]WIN 35,428 in the presence of varying concentrations of NM-2-AI. Non-specific binding was determined using cocaine.

-

hSERT: Membranes were incubated with [³H]Citalopram in the presence of varying concentrations of NM-2-AI. Non-specific binding was determined using fluoxetine.

-

-

Data Analysis: Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was measured by liquid scintillation counting. IC₅₀ values were determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These experiments measured the potency (IC₅₀) of NM-2-AI to inhibit the uptake of norepinephrine and other monoamines into cells expressing the respective transporters.

-

Cell Lines: HEK293 cells stably expressing hNET, hDAT, or hSERT were used.

-

Assay Procedure: Cells were pre-incubated with varying concentrations of NM-2-AI. Subsequently, a mixture of [³H]norepinephrine, [³H]dopamine, or [³H]serotonin was added, and the incubation continued.

-

Termination: Uptake was terminated by washing the cells with ice-cold buffer.

-

Measurement: Cells were lysed, and the amount of accumulated radiolabeled neurotransmitter was quantified using liquid scintillation counting.

-

Data Analysis: IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Neurotransmitter Release Assays

This functional assay directly measured the ability of NM-2-AI to induce the release of norepinephrine from cells, providing an EC₅₀ value for its releasing activity.

-

Cell Lines: HEK293 cells expressing hNET were pre-loaded with [³H]norepinephrine.

-

Superfusion: The pre-loaded cells were placed in a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of [³H]NE release.

-

Drug Application: Following baseline establishment, varying concentrations of NM-2-AI were introduced into the superfusion buffer.

-

Fraction Collection: Superfusate fractions were collected at regular intervals before, during, and after drug application.

-

Quantification: The radioactivity in each fraction was measured by liquid scintillation counting to determine the amount of [³H]NE released.

-

Data Analysis: The peak release was expressed as a percentage of the total cellular [³H]NE content, and EC₅₀ values were determined from the concentration-response curve.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the theoretical mechanism of action of NM-2-AI and the experimental workflow for its characterization.

Caption: Mechanism of action for a norepinephrine releasing agent like NM-2-AI.

Caption: Experimental workflow for the in vitro neurotransmitter release assay.

Metabolic Fate and Primary Metabolites of N-methyl-2-aminoindane (NM-2-AI): A Technical Guide

Version: 1.0

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a rigid analogue of methamphetamine belonging to the 2-aminoindane class of psychoactive substances. A comprehensive understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, assessing potential toxicological outcomes, and developing robust analytical methods for its detection in biological matrices. This technical guide provides an in-depth overview of the biotransformation of NM-2-AI, detailing its primary metabolic pathways, identified metabolites, and the experimental methodologies employed for these characterizations.

Executive Summary

NM-2-AI undergoes extensive metabolism through multiple pathways, primarily initiated by N-demethylation and hydroxylation. In vitro studies utilizing human liver fractions and in vivo studies in rodent models have identified 2-aminoindane (2-AI) as a major and pharmacologically active metabolite. Further biotransformation involves the formation of a hydroxylamine (B1172632), various hydroxylated species, and subsequent conjugation, predominantly through sulfation. This document synthesizes the available data on these processes, presenting it in a structured format to facilitate research and development activities.

Metabolic Pathways of NM-2-AI

The metabolism of NM-2-AI proceeds through Phase I and Phase II reactions. Phase I is characterized by structural modifications such as N-demethylation, hydroxylation, and hydroxylamine formation. Phase II involves the conjugation of these metabolites to enhance their water solubility and facilitate excretion.

Caption: Primary metabolic pathways of N-methyl-2-aminoindane (NM-2-AI).

Quantitative Analysis of Metabolites

While several studies have successfully identified the metabolites of NM-2-AI, comprehensive quantitative data on their distribution in biological fluids remains limited in publicly available literature. The following table summarizes the identified metabolites and their detection in various experimental systems.

| Metabolite | Chemical Name | Metabolic Reaction | In Vitro (pHLM) | In Vitro (pS9) | In Vivo (Rat Urine) | In Vivo (Mice Urine) | In Vivo (Mice Blood/Hair) |

| Parent | N-methyl-2-aminoindane | - | Detected | Detected | Detected | Detected | Detected |

| M1 | 2-aminoindane | N-demethylation | Not Reported | Not Reported | Not Reported | Major | Detected |

| M2 | N-hydroxy-N-methyl-2-aminoindane | N-oxidation | Detected | Detected | Not Reported | Detected | Not Reported |

| M3 | Beta-hydroxy-N-methyl-2-aminoindane | Beta-hydroxylation | Detected | Not Reported | Detected (as sulfate) | Detected | Not Reported |

| M4 | Hydroxy-N-methyl-2-aminoindane | Hydroxylation | Not Reported | Not Reported | Detected (as sulfate) | Detected (4 species) | Not Reported |

| M5 | Hydroxy-2-aminoindane | Hydroxylation | Not Reported | Not Reported | Not Reported | Detected (2 species) | Not Reported |

| M-Sulfate | Various hydroxylated species | Sulfation | Not Applicable | Not Applicable | Detected | Detected (as conjugates) | Not Reported |

pHLM: pooled Human Liver Microsomes; pS9: pooled Human Liver S9 fraction.

Experimental Protocols

The characterization of NM-2-AI metabolism has been primarily achieved through in vitro incubations with human liver fractions and in vivo studies in rodents, followed by analysis with high-resolution mass spectrometry.

In Vitro Metabolism with Human Liver Microsomes (pHLM)

This protocol outlines a general procedure for assessing the Phase I metabolism of NM-2-AI.

-

Objective: To identify metabolites formed by cytochrome P450 (CYP) enzymes.

-

Methodology:

-

Preparation: Pooled human liver microsomes (pHLMs) are thawed and diluted in a phosphate (B84403) buffer (pH 7.4).

-

Incubation Mixture: A typical incubation mixture contains pHLMs, NM-2-AI (at a specified concentration, e.g., 10 µM), and the reaction buffer in a microcentrifuge tube or 96-well plate.

-

Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5 minutes to equilibrate the temperature.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is allowed to proceed at 37°C with gentle agitation for a set time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile (B52724), often containing an internal standard for analytical purposes.

-

Sample Preparation: The terminated reaction mixtures are centrifuged at high speed to precipitate proteins. The resulting supernatant is then transferred for analysis.

-

Analysis: The supernatant is analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites formed.

-

Caption: Experimental workflow for in vitro metabolism of NM-2-AI using pHLM.

In Vivo Metabolism Study in Rodents

This protocol provides a general framework for identifying metabolites in animal models.

-

Objective: To identify in vivo metabolites of NM-2-AI excreted in urine.

-

Methodology:

-

Administration: NM-2-AI is administered to laboratory animals (e.g., rats or mice) via a specific route, such as oral gavage or intraperitoneal injection, at a defined dose.[1]

-

Sample Collection: Urine and/or blood samples are collected from the animals at predetermined time points post-administration.

-

Sample Preparation (Urine): Urine samples are often diluted with purified water and may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Samples are then centrifuged or filtered before analysis.

-

Sample Preparation (Blood): Blood is processed to plasma or serum. A protein precipitation step (e.g., with acetonitrile or methanol) is typically required. After centrifugation, the supernatant is collected for analysis.[2]

-

Analysis: Prepared samples are injected into an LC-HRMS system for the separation, detection, and identification of the parent drug and its metabolites.[3][4]

-

Analytical Method: LC-HRMS

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Chromatography:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Data-dependent MS/MS (dd-MS2) is used to obtain fragmentation spectra for structural elucidation of potential metabolites.

-

Metabolite Identification: Metabolites are identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug.

-

Interaction with Signaling Pathways

Direct research on the interaction of NM-2-AI metabolites with specific signaling pathways is not extensively documented. However, the parent compound and its primary active metabolite, 2-aminoindane (2-AI), belong to a class of substances known to interact with monoamine systems. NM-2-AI is a selective norepinephrine (B1679862) releasing agent and also has affinity for several monoamine receptors.[5] The primary metabolite, 2-AI, also interacts with the norepinephrine transporter (NET). It is plausible that the metabolic profile influences the overall pharmacological effect by altering the concentrations of active moieties that interact with these targets.

References

- 1. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

N-Methyl-2,3-dihydro-1H-inden-2-amine: A Comprehensive Technical Guide on its Role as a Rigid Analogue of Methamphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI), also known as N-methyl-2-aminoindane (NM2AI), is a structural analogue of methamphetamine characterized by a rigidified ethylamine (B1201723) side chain incorporated into an indane ring system. This structural constraint has significant implications for its pharmacological profile, rendering it a valuable tool for dissecting the structure-activity relationships of phenethylamine (B48288) stimulants. This technical guide provides an in-depth analysis of NM-2-AI, focusing on its comparative pharmacology with methamphetamine, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through relevant signaling pathways.

Introduction

The study of rigid analogues of psychoactive compounds is a cornerstone of medicinal chemistry and pharmacology, offering insights into the conformational requirements for receptor interaction and functional activity. This compound (NM-2-AI) represents a conformationally restricted analogue of methamphetamine, where the typically flexible side chain is locked into a specific orientation by the indane scaffold.[1][2][3] This rigidity provides a unique opportunity to understand how the spatial arrangement of the phenyl and amino groups influences activity at monoamine transporters and receptors. This whitepaper will detail the known pharmacology of NM-2-AI, present its quantitative data in a comparative context with methamphetamine, and provide the necessary experimental details for its further investigation.

Comparative Pharmacology: NM-2-AI vs. Methamphetamine

The primary mechanism of action of methamphetamine involves the release of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506), through its interaction with the respective monoamine transporters (DAT, NET, and SERT).[4] NM-2-AI, due to its structural constraints, exhibits a distinct pharmacological profile, characterized by a pronounced selectivity for the norepinephrine transporter.

In Vitro Pharmacological Profile

Studies have demonstrated that NM-2-AI is a potent and selective norepinephrine releasing agent.[1] Unlike methamphetamine, it displays significantly lower efficacy in promoting the release of dopamine and serotonin, even at high concentrations.[1] This selectivity is a direct consequence of its rigid structure.

Table 1: Comparative In Vitro Potencies of NM-2-AI and Methamphetamine at Monoamine Transporters

| Compound | Transporter | Assay Type | Potency (IC50/EC50, µM) |

| NM-2-AI | NET | Reuptake Inhibition | 2.4 |

| DAT | Reuptake Inhibition | >100 | |

| SERT | Reuptake Inhibition | >100 | |

| NET | Release | ~0.1 | |

| DAT | Release | >10 | |

| SERT | Release | >10 | |

| Methamphetamine | NET | Reuptake Inhibition | ~0.02 |

| DAT | Reuptake Inhibition | ~0.02 | |

| SERT | Reuptake Inhibition | ~1 | |

| NET | Release | ~0.01 | |

| DAT | Release | ~0.01 | |

| SERT | Release | ~0.2 |

Data presented are approximate values compiled from multiple sources for comparative purposes. The Luethi et al., 2018 study is a key reference for NM-2-AI data.

Receptor Binding Profile

Beyond its actions at monoamine transporters, NM-2-AI has been shown to interact with other receptor systems, which may contribute to its overall pharmacological effects.

Table 2: Receptor Binding Affinities (Ki, µM) of NM-2-AI

| Receptor | Affinity (Ki, µM) |

| α2A-Adrenergic | 0.49 |

| 5-HT1A | 3.6 |

| 5-HT2A | 5.4 |

| TAAR1 | 3.3 (EC50) |

Data from Luethi et al., 2018.

In Vivo Effects

The in vivo effects of NM-2-AI in animal models are consistent with its in vitro profile as a selective norepinephrine releasing agent.

Behavioral Studies in Mice

In mice, NM-2-AI has been shown to induce a range of behavioral effects. At various doses (1-100 mg/kg, intraperitoneal injection), it can cause alterations in sensory and physiological functions, changes in nociception and strength, and a decrease in sensorimotor coordination.[1][5][6][7] It has also been reported to have mild hallucinogenic-like effects.[5][7] The entactogenic activity of NM-2-AI is considered atypical and less intense compared to classical stimulants.[5][6][7]

Compared to methamphetamine, which typically induces robust hyperlocomotion at a wide range of doses, the effects of NM-2-AI on locomotor activity can be more complex, sometimes showing an initial decrease followed by a delayed stimulant effect at higher doses.[1][8][9]

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that NM-2-AI is metabolized to 2-aminoindane (2-AI), which is also pharmacologically active.[2][5][7] Following intraperitoneal administration of a 10 mg/kg dose in mice, the maximum plasma concentration (Cmax) of NM-2-AI was reached at 30 minutes, with an average concentration of 2.7 µg/mL.[1] The metabolite 2-AI was also present in the blood, with concentrations ranging from 20-71 ng/mL over a 300-minute period.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of NM-2-AI.

Monoamine Transporter Release Assay

Objective: To determine the potency and efficacy of NM-2-AI and methamphetamine to induce the release of norepinephrine, dopamine, and serotonin from pre-loaded cells or synaptosomes.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

-

Radiolabeling: Cells are incubated with a radiolabeled monoamine ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) to allow for uptake and accumulation.

-

Wash: Excess radiolabel is washed away.

-

Drug Incubation: The cells are then incubated with varying concentrations of NM-2-AI or methamphetamine.

-

Release Measurement: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The concentration of drug that produces 50% of the maximal release (EC50) is calculated.

Receptor Binding Assay

Objective: To determine the binding affinity of NM-2-AI at various G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α2A-adrenergic, 5-HT1A, 5-HT2A) are prepared.

-

Competitive Binding: The membranes are incubated with a specific radioligand for the receptor and varying concentrations of the test compound (NM-2-AI).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Locomotor Activity in Mice

Objective: To assess the effects of NM-2-AI and methamphetamine on spontaneous locomotor activity in mice.

Methodology:

-

Animals: Male mice are individually housed and acclimated to the testing room.

-

Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams.

-

Procedure:

-

Mice are habituated to the activity chambers for a set period (e.g., 60 minutes).

-

Following habituation, mice are administered either vehicle, NM-2-AI (at various doses, e.g., 1, 10, 30, 100 mg/kg, i.p.), or methamphetamine (e.g., 1, 5, 10 mg/kg, i.p.).

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 120 minutes) post-injection.

-

-

Data Analysis: The total locomotor activity and the time course of activity are analyzed and compared between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for NM-2-AI and a typical experimental workflow for its in vitro characterization.

Caption: Proposed signaling pathway of this compound (NM-2-AI) as a norepinephrine releasing agent.

Caption: Experimental workflow for in vitro monoamine transporter release assays.

Conclusion

This compound serves as a compelling example of how conformational restriction can dramatically alter the pharmacological profile of a psychoactive molecule. Its high selectivity for norepinephrine release, in stark contrast to the broad-spectrum activity of its flexible counterpart, methamphetamine, makes it an invaluable research tool. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential and neurochemical mechanisms of selective norepinephrine releasing agents. Understanding the structure-activity relationships of compounds like NM-2-AI is crucial for the rational design of novel therapeutics with improved selectivity and safety profiles for a variety of neurological and psychiatric disorders.

References

- 1. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [mdpi.com]

- 2. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]

- 5. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publires.unicatt.it [publires.unicatt.it]

- 7. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [publicatt.unicatt.it]

A Technical Guide to the Historical Context of Aminoindane Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical trajectory of aminoindane research, from its nascent stages in therapeutic exploration to its contemporary association with novel psychoactive substances. This document provides a comprehensive overview of the key scientific milestones, pharmacological profiles of seminal compounds, and the experimental methodologies that have defined this class of molecules.

Early Therapeutic Investigations: A Quest for Novel Pharmacophores

The scientific journey into the world of aminoindanes began in the mid-20th century, driven by the structural resemblance of the 2-aminoindane scaffold to sympathomimetic amines like amphetamine.[1] Researchers hypothesized that the rigid, bicyclic structure of aminoindanes, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring with an amino group, would confer unique pharmacological properties.[1]